Leupeptin Hydrochloride

概要

説明

Leupeptin Hydrochloride is a water-soluble and cell-permeable organic compound. It is produced by various species of actinomycetes and several other fungal families . This compound is widely recognized for its role as a protease inhibitor, specifically inhibiting serine, cysteine, and threonine proteases . This compound is commonly used in biochemical research to prevent protein degradation during cell lysis and sample preparation .

準備方法

Synthetic Routes and Reaction Conditions: Leupeptin Hydrochloride can be synthesized through a series of peptide coupling reactions. The synthesis typically involves the coupling of N-acetyl-L-leucyl-L-leucyl-L-argininal with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include the use of solvents such as methanol, ethanol, acetic acid, dimethylformamide, and dimethylsulfoxide .

Industrial Production Methods: Industrial production of this compound involves fermentation processes using actinomycetes species. The fermentation broth is then subjected to extraction and purification processes to isolate the compound . The purified product is often lyophilized for stability and storage .

化学反応の分析

Types of Reactions: Leupeptin Hydrochloride undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. The primary mechanism of inactivation of this compound is via racemization of the L-arginal moiety .

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide can be used to oxidize the aldehyde group in this compound.

Reduction: Reducing agents like sodium borohydride can reduce the aldehyde group to an alcohol.

Substitution: Various nucleophiles can substitute the aldehyde group under appropriate conditions.

Major Products:

Oxidation: The major product is the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Substitution: The major products depend on the nucleophile used in the reaction.

科学的研究の応用

Protease Inhibition in Research

Leupeptin is primarily utilized in biochemical research to inhibit unwanted proteolytic activity during experiments. This is crucial when studying enzymatic reactions or protein interactions, as proteases can degrade proteins of interest.

- Mechanism of Action : Leupeptin acts as a competitive inhibitor for various proteases, including trypsin and papain. It binds to the active site of these enzymes, preventing substrate access and subsequent hydrolysis. The inhibition constants (K_i) for key proteases are as follows:

- Experimental Use : In vitro studies often employ leupeptin at concentrations ranging from 1-10 μM to maintain the integrity of proteins during lysate preparation . This application is particularly significant in studies involving calpain, where leupeptin prevents its hydrolysis by other proteases .

Antiviral Activity

Recent studies have highlighted leupeptin's potential as an antiviral agent against various viruses, including coronaviruses.

- SARS-CoV-2 Inhibition : Leupeptin has demonstrated inhibitory effects against SARS-CoV-2 in Vero cells with an effective concentration (EC50) of approximately 42.34 μM . It inhibits the main protease (M_pro) of the virus with an IC50 of 127.2 μM, indicating its potential role in managing COVID-19 .

- Mechanism : The antiviral activity is attributed to its ability to inhibit proteases involved in viral entry and replication processes . Additionally, leupeptin has been identified as a component of traditional Chinese medicine formulations that exhibit antiviral properties against COVID-19 .

Therapeutic Potential in Muscular Dystrophies

Leupeptin has been investigated for its therapeutic applications in muscular dystrophies, particularly Duchenne muscular dystrophy (DMD).

- Inhibition of Calpain : Calpain is a cysteine protease implicated in muscle degeneration associated with DMD. Studies have shown that leupeptin can inhibit calpain activity; however, its effectiveness as a treatment for DMD remains inconclusive . In animal models, leupeptin administration did not significantly improve the mdx phenotype associated with DMD .

- Muscle Protection : Despite mixed results regarding its efficacy in DMD treatment, leupeptin has shown promise in delaying muscular dystrophy symptoms in other models, such as mice and chickens . This suggests that while it may not be a standalone treatment for DMD, it could play a role in combination therapies.

Summary of Applications

The following table summarizes the key applications of leupeptin hydrochloride:

| Application Area | Description | Key Findings |

|---|---|---|

| Protease Inhibition | Used to prevent degradation of proteins during experimental procedures | Effective against serine and cysteine proteases |

| Antiviral Activity | Inhibits SARS-CoV-2 and other viruses | EC50 ~ 42.34 μM for SARS-CoV-2 |

| Therapeutic Potential | Investigated for muscular dystrophy treatments | Mixed results; not significantly effective for DMD |

作用機序

Leupeptin Hydrochloride exerts its effects by forming a covalent hemiacetal adduct between the aldehyde group in the inhibitor and the serine hydroxyl function in the active site of the protease . This interaction inhibits the activity of serine, cysteine, and threonine proteases, thereby preventing protein degradation . The molecular targets include trypsin, plasmin, and cathepsin B .

類似化合物との比較

Leupeptin Hydrochloride is compared with other protease inhibitors such as Antipain, Chymostatin, Pepstatin, and Phosphoramidon . While all these compounds inhibit proteases, this compound is unique due to its broad-spectrum inhibitory activity against serine, cysteine, and threonine proteases . The similar compounds include:

Antipain: Inhibits serine and cysteine proteases.

Chymostatin: Inhibits chymotrypsin-like proteases.

Pepstatin: Inhibits aspartic proteases.

Phosphoramidon: Inhibits metalloproteases.

This compound’s ability to inhibit multiple classes of proteases makes it a valuable tool in biochemical research and therapeutic applications .

生物活性

Leupeptin hydrochloride is a potent protease inhibitor that has garnered attention for its diverse biological activities. This article delves into its mechanisms of action, therapeutic applications, and notable research findings, supported by data tables and case studies.

Leupeptin functions primarily as a reversible inhibitor of various serine and cysteine proteases. Its structure, particularly the terminal aldehyde group, is critical for its inhibitory activity. The mechanism involves the formation of a hemiacetal bond with the active site residues of target proteases, enhancing binding efficiency and specificity.

Key Protease Targets

- Serine Proteases: Trypsin, Chymotrypsin

- Cysteine Proteases: Calpain, Cathepsins B, H, and L

- Threonine Proteases: Various unspecified targets

2. Biological Activities

Leupeptin exhibits a wide range of biological activities that have been studied extensively:

- Proteolytic Inhibition: It inhibits proteolysis by plasmin, trypsin, and papain effectively. Research indicates that leupeptin's inhibitory potency is significantly higher than that of other protease inhibitors like e-aminocaproic acid (e-ACA) .

- Anti-inflammatory Effects: Leupeptin has demonstrated anti-inflammatory properties in animal models. For instance, it reduced edema induced by carrageenin in rats .

- Antiviral Activity: Recent studies have shown that leupeptin inhibits SARS-CoV-2 protease Mpro with an IC50 value of 127.2 μM, suggesting potential therapeutic applications in viral infections .

3.1 Case Studies and Experimental Evidence

Several studies have highlighted the efficacy of leupeptin in various biological contexts:

- Muscle Dystrophy Models: Leupeptin treatment has been shown to delay muscular dystrophy in mouse models by modulating proteasome activity and increasing calpastatin levels .

- Hearing Protection: Leupeptin has been investigated for its protective effects against hearing loss caused by acoustic overstimulation or ototoxic antibiotics like gentamicin .

3.2 Comparative Inhibition Data

The following table summarizes the inhibitory effects of leupeptin against different proteases compared to other inhibitors:

| Protease | Leupeptin IC50 (µM) | e-ACA IC50 (µM) | Soybean Trypsin Inhibitor IC50 (µM) |

|---|---|---|---|

| Plasmin | 10 | 100 | >1000 |

| Trypsin | 5 | 200 | 500 |

| Papain | 20 | Not Applicable | >1000 |

4. Pharmacokinetics and Administration

Leupeptin is absorbed orally with approximately 25% excreted in urine. It is typically administered at concentrations ranging from 10 to 100 µM in experimental settings . The pharmacokinetic profile suggests that it may be effective in both acute and chronic conditions due to its sustained activity.

5. Conclusion

This compound is a versatile compound with significant biological activity as a protease inhibitor. Its ability to inhibit various proteases makes it valuable in research and potential therapeutic applications, particularly in inflammation, muscle disorders, and viral infections. Further studies are warranted to explore its full therapeutic potential and optimize its use in clinical settings.

特性

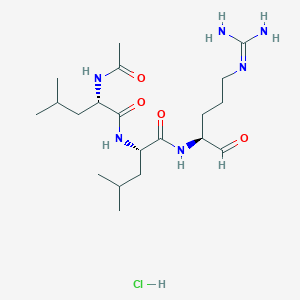

IUPAC Name |

2-acetamido-N-[1-[[5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H38N6O4.ClH/c1-12(2)9-16(24-14(5)28)19(30)26-17(10-13(3)4)18(29)25-15(11-27)7-6-8-23-20(21)22;/h11-13,15-17H,6-10H2,1-5H3,(H,24,28)(H,25,29)(H,26,30)(H4,21,22,23);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQQYPQNFLLAILR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(CCCN=C(N)N)C=O)NC(=O)C.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39ClN6O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10585196 | |

| Record name | N-Acetylleucyl-N-{5-[(diaminomethylidene)amino]-1-oxopentan-2-yl}leucinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

463.0 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24125-16-4 | |

| Record name | N-Acetylleucyl-N-{5-[(diaminomethylidene)amino]-1-oxopentan-2-yl}leucinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10585196 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。